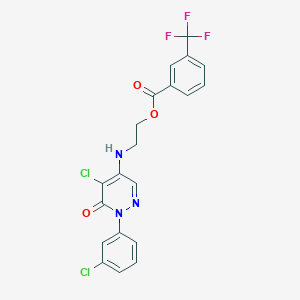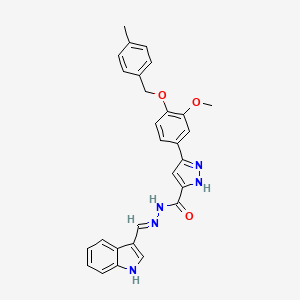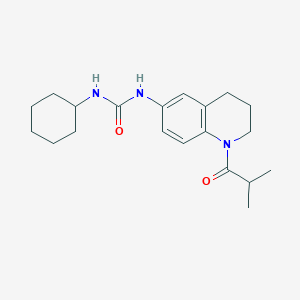
8-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one, also known as 8-aminoquinoline, is a heterocyclic aromatic compound with a variety of biological applications. It is known to have anti-inflammatory and anti-microbial properties, and is used in the synthesis of a variety of drugs and other compounds.
Applications De Recherche Scientifique
Alzheimer's Disease Research
The 8-aminoquinoline derivatives, including compounds related to 8-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one, have been studied for their potential in Alzheimer's disease treatment. These compounds exhibit metal chelating properties, which are crucial for disrupting metal-induced amyloid aggregates in Alzheimer's disease. A notable study showed that such derivatives could act as efficient metal chaperones, disaggregating metal-enriched amyloid plaques and potentially reversing Alzheimer's disease phenotypes in animal models (Kenche et al., 2013).
Antiparasitic and Antimicrobial Applications
8-Aminoquinolines are known for their antiparasitic activities, particularly against malaria. Research has extended to understand the pharmacology and metabolism of these compounds to enhance their efficacy and reduce toxicity. A significant study elucidated the metabolism pathways involving cytochrome P450 enzymes, shedding light on the mechanisms behind the haemotoxicity observed with some 8-aminoquinolines and their effectiveness in treating latent malaria (Pybus et al., 2012).
Anticorrosion Applications
Beyond biomedical applications, 8-aminoquinoline derivatives have been evaluated for their potential in material science, specifically in anticorrosion. A study demonstrated the effectiveness of certain 8-hydroxyquinoline derivatives in inhibiting corrosion of carbon steel in hydrochloric acid, highlighting the broad utility of this chemical family in protecting metals from corrosion (Faydy et al., 2017).
Fluorescent Sensing
The structure of 8-aminoquinoline provides a framework for developing fluorescent sensors for metal ions, which is crucial for bioimaging and environmental monitoring. A notable investigation involved the development of a rhodamine-based sensor incorporating an 8-aminoquinoline moiety for selective detection of Fe3+ in aqueous solutions and living cells, showcasing the versatility of 8-aminoquinolines in creating sensitive and selective sensors (Huang et al., 2014).
Propriétés
IUPAC Name |
8-amino-3,3-dimethyl-1,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)6-7-4-3-5-8(12)9(7)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVWSLRCVABBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=CC=C2)N)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2694171.png)
![N,N-diethyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2694173.png)



![Benzo[b]thiophen-2-yl(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)methanone](/img/structure/B2694181.png)
![2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2694182.png)

![4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2694185.png)
![N-(benzo[d]thiazol-6-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2694189.png)

![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2694191.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2694192.png)